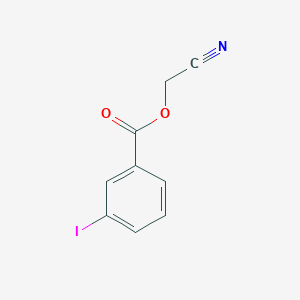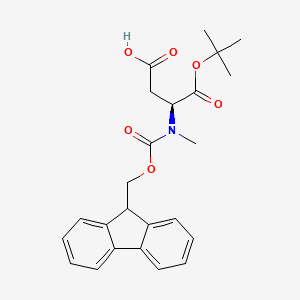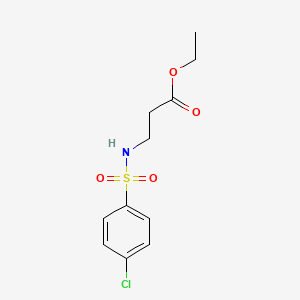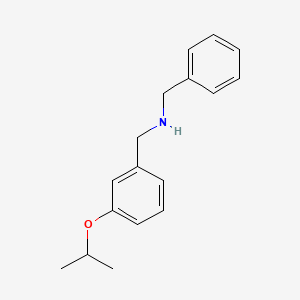
6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features a methoxy group at the 6th position and a methyl group at the 8th position, along with a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a methoxy-substituted naphthalene derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:
Temperature: 0-5°C initially, then room temperature
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: 6-Methoxy-8-methyl-3,4-dihydronaphthalen-1-carboxylic acid
Reduction: 6-Methoxy-8-methyl-3,4-dihydronaphthalen-1-ol
Substitution: Various substituted naphthalenones depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-naphthaldehyde
- 8-Methyl-1-naphthol
- 3,4-Dihydronaphthalen-1(2H)-one
Comparison
Compared to similar compounds, 6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific positions of its substituents, which can significantly affect its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its lipophilicity and potentially its ability to cross biological membranes.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c1-8-6-10(14-2)7-9-4-3-5-11(13)12(8)9/h6-7H,3-5H2,1-2H3 |
InChI Key |
VTAAXFNRGKEUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


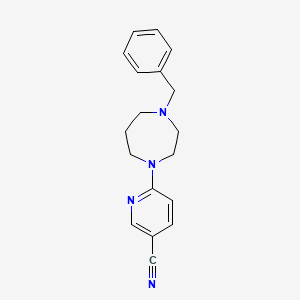
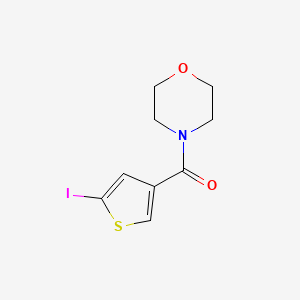
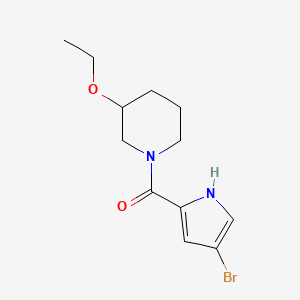
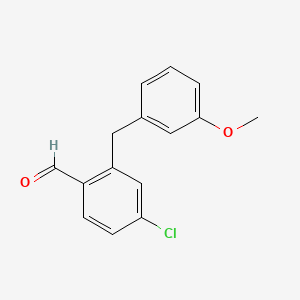
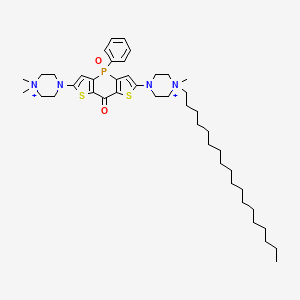

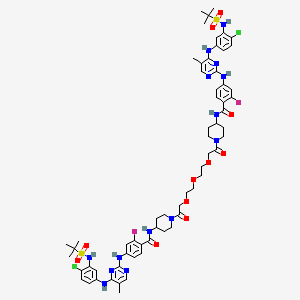
![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)
